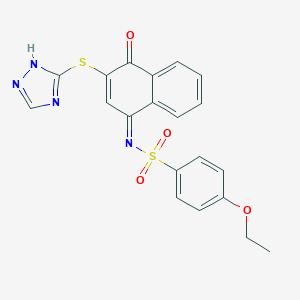![molecular formula C10H12FNO4S B280857 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid, also known as FMPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPSP is a sulfonylurea derivative that is commonly used in the synthesis of pharmaceuticals and agrochemicals. In
Mechanism of Action
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid acts by binding to the sulfonylurea receptor (SUR) on the pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels (KATP), which results in depolarization of the cell membrane and subsequent influx of calcium ions. The increase in calcium ions triggers the exocytosis of insulin-containing granules from the beta cells into the bloodstream. This compound also inhibits the ATP-dependent potassium channels in the liver, which reduces the production of glucose.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It lowers blood glucose levels by stimulating insulin release and reducing glucose production in the liver. This compound also reduces serum triglyceride and cholesterol levels, which makes it a potential treatment for hyperlipidemia. This compound has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. This compound has been shown to have a good safety profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is stable under normal laboratory conditions and can be stored for long periods without degradation. This compound has been extensively studied, and its mechanism of action is well-understood. However, this compound has some limitations for lab experiments. It is expensive and may not be readily available in some laboratories. This compound is a highly potent compound, and its use requires caution and proper safety measures.
Future Directions
There are several future directions for the study of 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid. One potential direction is the development of novel antidiabetic drugs based on this compound. Another direction is the investigation of the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. This compound can also be studied for its potential applications in the field of agriculture as a pesticide or herbicide. Further research is needed to explore the full potential of this compound and its derivatives.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicine and agriculture. Its synthesis method is straightforward, and it has been extensively studied for its antidiabetic, antihyperlipidemic, and anti-inflammatory activities. This compound acts by binding to the sulfonylurea receptor and stimulating insulin release from pancreatic beta cells. It has several advantages for lab experiments, but its use requires caution due to its high potency. Further research is needed to fully explore the potential of this compound and its derivatives.
Synthesis Methods
The synthesis of 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 3-aminopropanoic acid in the presence of a base. The reaction occurs under mild conditions, and the yield of the product is high. This compound can be purified using various techniques, such as recrystallization and column chromatography.
Scientific Research Applications
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antidiabetic, antihyperlipidemic, and anti-inflammatory activities. This compound acts as a sulfonylurea receptor agonist and stimulates the release of insulin from pancreatic beta cells. It also reduces the production of glucose in the liver and enhances glucose uptake in peripheral tissues. This compound has been used in the development of novel antidiabetic drugs, such as glimepiride and gliclazide.
Properties
Molecular Formula |
C10H12FNO4S |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
3-[(4-fluoro-3-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H12FNO4S/c1-7-6-8(2-3-9(7)11)17(15,16)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) |
InChI Key |
LVRLEENMOVOIHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)O)F |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)
![4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280791.png)

![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280802.png)
